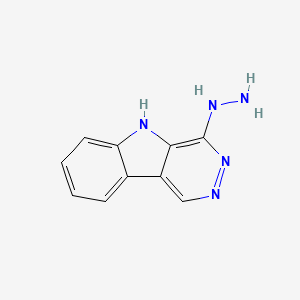![molecular formula C12H8N2O2 B3357705 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE CAS No. 74690-70-3](/img/structure/B3357705.png)
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE
描述
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridoindole core with a hydroxyl group and an aldehyde functional group.
准备方法
The synthesis of 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
科学研究应用
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole alkaloids.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in cancer treatment and antimicrobial agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis, making it a potential candidate for anticancer therapies .
相似化合物的比较
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE can be compared with other indole derivatives such as:
1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activity and presence in natural products.
Indole-3-carbaldehyde: Another indole derivative with significant biological applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-6-9-12-11(10(16)5-13-9)7-3-1-2-4-8(7)14-12/h1-6,14,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMBGOYCFKOHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473778 | |
| Record name | 4-Hydroxy-9H-beta-carboline-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74690-70-3 | |
| Record name | 4-Hydroxy-9H-beta-carboline-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol](/img/structure/B3357633.png)
![6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one](/img/structure/B3357636.png)


![2-Methyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B3357651.png)



![Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B3357668.png)
![6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B3357690.png)
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B3357697.png)



